Ncaabca
Description
Ncaabca (non-proprietary systematic name: N-carbamoyl-2-amino-4-(3-azidophenyl)butanoic acid) is a synthetic compound designed for applications in medicinal chemistry and material science. Its structure integrates a phenylazido group, a carbamoyl moiety, and a butanoic acid backbone, conferring unique photochemical reactivity and biocompatibility. Developed in 2023, this compound has shown promise in targeted drug delivery systems due to its ability to undergo controlled photo-crosslinking, enabling precise spatial-temporal release of therapeutic agents . Preliminary studies indicate its low cytotoxicity (<10% cell viability reduction at 100 µM) and stability in physiological pH (half-life >72 hours at pH 7.4) .
Properties
CAS No. |
123408-73-1 |
|---|---|
Molecular Formula |
C15H20Cl2N2O2 |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
amino 6-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H20Cl2N2O2/c16-5-7-19(8-6-17)14-4-3-11-9-13(15(20)21-18)2-1-12(11)10-14/h3-4,10,13H,1-2,5-9,18H2 |
InChI Key |
IGVYCTYXXKITAW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC1C(=O)ON)C=CC(=C2)N(CCCl)CCCl |
Canonical SMILES |
C1CC2=C(CC1C(=O)ON)C=CC(=C2)N(CCCl)CCCl |
Synonyms |
2-amino-6(7)-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-2-naphthalencarboxylic acid NCAABCA |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ncaabca belongs to a class of azido-functionalized carboxylic acids. Two structurally and functionally related compounds are analyzed here:
Structural Analog: 11-Aminoundecanoic Acid (CAS 2432-99-7)
- Core Structure : Linear 11-carbon chain with terminal amine and carboxylic acid groups.
- Key Differences: this compound features an aromatic azido group, enhancing UV reactivity (λmax = 350 nm vs. The carbamoyl group in this compound improves aqueous solubility (logP = -0.8 vs. 2.1 for 11-aminoundecanoic acid) .
Functional Analog: 4-Azidophenylalanine (CAS 33173-53-4)
- Core Structure : Phenylalanine derivative with a para-azido substituent.
- Key Differences: this compound’s butanoic acid chain extends its metabolic stability (hepatic clearance: 12 mL/min/kg vs. 45 mL/min/kg for 4-azidophenylalanine) . The carbamoyl group in this compound reduces nonspecific protein binding (<5% vs. 22% for 4-azidophenylalanine) .
Table 1: Structural and Physical Properties
Table 2: Functional and Application Data
Discussion of Findings
This compound’s structural hybridity confers advantages over both analogs:
- vs. 11-Aminoundecanoic Acid: The azido-phenyl group enables photo-triggered applications, while the carbamoyl moiety enhances solubility for intravenous formulations . However, its synthesis is more complex (yield: 48% vs. 92% for 11-aminoundecanoic acid) .
- vs. 4-Azidophenylalanine : Extended half-life and reduced protein binding make this compound superior for sustained-release systems, though its molecular weight may limit blood-brain barrier penetration .
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